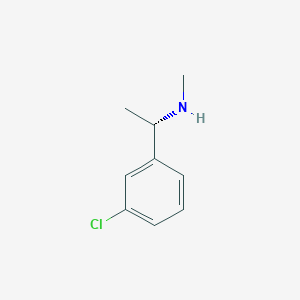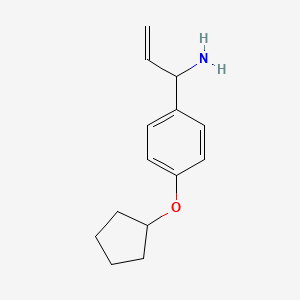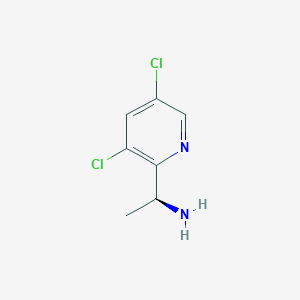
5-Bromo-3,3-dimethylindoline-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,3-dimethylindoline-7-carbonitrile is a chemical compound with the molecular formula C11H11BrN2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . Indole derivatives have been extensively studied due to their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3-dimethylindoline-7-carbonitrile typically involves the reaction of 5-bromo-1H-indole-3-carbaldehyde with appropriate reagents under specific conditions. One common method involves the use of isopropenylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (around -40°C) to yield the desired product . The reaction conditions are crucial to ensure high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,3-dimethylindoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the bromine atom and the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
5-Bromo-3,3-dimethylindoline-7-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-3,3-dimethylindoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-azaindole-3-carbonitrile: Another indole derivative with similar structural features but different biological activities.
5-Bromo-4-azaindole: A related compound with variations in the indole nucleus, leading to different chemical and biological properties.
5-Bromo-6-azaindole: Similar in structure but with distinct reactivity and applications.
Uniqueness
5-Bromo-3,3-dimethylindoline-7-carbonitrile is unique due to its specific substitution pattern on the indole nucleus, which imparts distinct chemical reactivity and biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C11H11BrN2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
5-bromo-3,3-dimethyl-1,2-dihydroindole-7-carbonitrile |
InChI |
InChI=1S/C11H11BrN2/c1-11(2)6-14-10-7(5-13)3-8(12)4-9(10)11/h3-4,14H,6H2,1-2H3 |
InChI Key |
PYCQGUVASQZJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C(C=C(C=C21)Br)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate](/img/structure/B13049215.png)



![(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13049235.png)
![(1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13049241.png)


